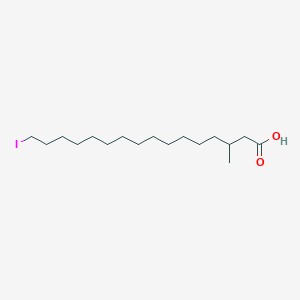

16-Iodo-3-methylhexadecanoic acid

Beschreibung

16-Iodo-3-methylhexadecanoic acid is a branched-chain iodinated fatty acid with a 16-carbon backbone. Its structure features an iodine atom at the terminal (C16) position and a methyl group at the C3 position.

Eigenschaften

CAS-Nummer |

101373-23-3 |

|---|---|

Molekularformel |

C17H33IO2 |

Molekulargewicht |

396.3 g/mol |

IUPAC-Name |

16-iodo-3-methylhexadecanoic acid |

InChI |

InChI=1S/C17H33IO2/c1-16(15-17(19)20)13-11-9-7-5-3-2-4-6-8-10-12-14-18/h16H,2-15H2,1H3,(H,19,20) |

InChI-Schlüssel |

IEYFRQLMJACEQY-UHFFFAOYSA-N |

SMILES |

CC(CCCCCCCCCCCCCI)CC(=O)O |

Kanonische SMILES |

CC(CCCCCCCCCCCCCI)CC(=O)O |

Synonyme |

((123)I)-16-iodo-3R,S-methylhexadecanoic acid 16-iodo-3-methylhexadecanoic acid 16-iodo-3-methylhexadecanoic acid, (+-)-isomer MIHA |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

16-Iodohexadecanoic Acid (IHDA)

- Structure : Linear 16-carbon chain with iodine at C14.

- Molecular Weight : 382.32 g/mol .

- Key Properties: Used as a reference standard for radiolabeled analogs (e.g., 16-[¹²³I]Iodohexadecanoic acid) . Demonstrates distinct metabolic kinetics compared to aromatic iodinated analogs like 15-(p-iodophenyl)pentadecanoic acid (IPPA). In rat heart studies, IHDA showed faster β-oxidation rates than IPPA .

16-Iodo-3-methylhexadecanoic Acid

- Structure : Branched 16-carbon chain with iodine at C16 and methyl at C3.

- No direct pharmacokinetic data available; inferences are drawn from structural analogs.

Methyl-Substituted Fatty Acids

2-Methylhexadecanoic Acid

- Structure : Linear 16-carbon chain with a methyl group at C2.

- Molecular Formula : C₁₇H₃₄O₂ .

- Key Differences: Lack of iodine reduces molecular weight (256.42 g/mol vs. ~410 g/mol for 16-iodo-3-methylhexadecanoic acid). Methyl branching at C2 may influence membrane integration and oxidation rates differently than C3 substitution .

Hydroxy-Substituted Derivatives

16-Hydroxyhexadecanoic Acid

10,16-Dihydroxyhexadecanoic Acid

- Structure : Dihydroxy groups at C10 and C16.

- Relevance: Demonstrates how additional functional groups (e.g., hydroxyls) can enhance polarity and alter biological activity compared to mono-substituted analogs .

Data Tables

Table 1: Comparative Properties of 16-Iodo-3-methylhexadecanoic Acid and Analogs

Table 2: Metabolic and Pharmacokinetic Comparisons

Research Findings and Implications

- Branching Impact : Methyl branching at C3 may slow enzymatic degradation compared to linear IHDA, as seen in studies of other branched fatty acids .

- Gaps in Literature: Direct studies on 16-iodo-3-methylhexadecanoic acid are absent; most data are extrapolated from IHDA and methyl-substituted analogs .

Vorbereitungsmethoden

Nucleophilic Substitution via Halogenated Precursors

A primary method for introducing the iodine atom involves nucleophilic substitution of brominated or tosylated intermediates. The synthesis of methyl 16-iodo-4-thia-hexadecanoate (WO2000063216A1) exemplifies this approach, where 1,12-diiodododecane reacts with methyl 3-mercaptopropionate in acetonitrile with potassium carbonate . Adapting this method for 16-iodo-3-methylhexadecanoic acid requires:

-

Synthesis of 3-Methylhexadecanoic Acid Precursor :

-

The methyl branch at position 3 is introduced via Grignard alkylation. For example, reacting propylmagnesium bromide with a β-keto ester intermediate, followed by hydrolysis and decarboxylation .

-

Alternatively, enamine alkylation (US5502226A) employs a methyl-bearing enamine reacting with a brominated fatty acid derivative (e.g., 16-bromohexadecanoic acid) under anhydrous conditions at 50°–60°C .

-

-

Halogenation at the ω Position :

-

The terminal hydroxyl group of 16-hydroxy-3-methylhexadecanoic acid (synthesized via ketoacid reduction ) is converted to a leaving group (e.g., tosylate or bromide).

-

Substitution with sodium iodide in acetone or DMF facilitates iodine introduction. For instance, reacting 16-bromo-3-methylhexadecanoic acid with NaI at 60°C for 12 hours yields the iodo derivative .

-

Key Reaction Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50°–70°C | Higher rates, risk of side reactions |

| Solvent | Acetone/DMF | Polarity enhances SN2 |

| Iodide Source | NaI (2 equiv) | Ensures complete substitution |

Direct Iodination of Methyl-Branched Fatty Acids

Direct iodination avoids multi-step functional group interconversions. This method leverages electrophilic iodination or radical mechanisms:

-

Electrophilic Iodination :

-

Radical-Mediated Iodination :

Challenges :

-

Regioselectivity : Competing iodination at internal carbons necessitates careful control of reaction time and radical initiator concentration.

-

Purification : Column chromatography (hexane/ethyl acetate, 9:1) separates the desired product from di-iodinated byproducts .

Multi-Step Synthesis via Ketoacid Intermediates

The enamine-mediated alkylation route (US5502226A) provides a robust framework :

-

Enamine Formation :

-

Cyclohexylamine reacts with acetylacetone to form an enamine, which is then alkylated with methyl 16-bromohexadecanoate at 75°C.

-

-

Hydrolysis and Decarboxylation :

-

The alkylated enamine is hydrolyzed with aqueous HCl to yield a diketone, which undergoes base-catalyzed cyclization (NaOH in methanol) to form 3-methyl-16-ketohexadecanoic acid.

-

-

Reduction and Iodination :

Typical Yield Progression :

| Step | Yield (%) |

|---|---|

| Enamine alkylation | 65–75 |

| Diketone hydrolysis | 80–85 |

| Iodination | 70–78 |

Purification and Characterization

Final purification steps are critical for removing unreacted iodide and regioisomers:

-

Liquid Chromatography : Silica gel columns with hexane/ethyl acetate (gradient from 9:1 to 4:1) resolve iodinated products .

-

Recrystallization : Methanol/water mixtures (3:1) yield crystalline 16-iodo-3-methylhexadecanoic acid with >95% purity .

Characterization Data :

Q & A

Q. How can computational modeling predict the compound’s reactivity in novel chemical reactions?

- Tools : Apply DFT calculations (Gaussian, ORCA) to model iodine’s electrophilic behavior. Validate predictions with experimental kinetic data (e.g., Hammett plots) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.